molecular formula C8H15NO2 B13800069 methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate CAS No. 767260-87-7

methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate

Cat. No.: B13800069
CAS No.: 767260-87-7
M. Wt: 157.21 g/mol
InChI Key: BXFHFLNPTDKXAM-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate can be achieved through parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate. This method allows for the efficient synthesis of both enantiomers of the compound . The reaction involves the use of specific catalysts and conditions to selectively produce the desired enantiomer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines. These products have diverse applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2S,5S)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate: Another enantiomer with similar properties but different stereochemistry.

    (1S,2R,5R)-2-Isopropyl-5-methylcyclohexyl acetate: A compound with a similar cyclopentane structure but different functional groups.

Uniqueness

Methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds.

Properties

CAS No.

767260-87-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-5-3-4-6(9)7(5)8(10)11-2/h5-7H,3-4,9H2,1-2H3/t5-,6-,7+/m1/s1

InChI Key

BXFHFLNPTDKXAM-QYNIQEEDSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H]1C(=O)OC)N

Canonical SMILES

CC1CCC(C1C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.